2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridazine, piperazine, and oxadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 4-pyridazin-3-ylpiperazine in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels and improving cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Piperazine Derivatives: Compounds like piperazine-based antihistamines and antipsychotics.
Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole-based antimicrobial agents.
Uniqueness
2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole is unique due to its combination of three distinct heterocyclic rings, which confer a broad range of biological activities and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-2-12-16-17-13(20-12)10-18-6-8-19(9-7-18)11-4-3-5-14-15-11/h3-5H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAQEKQOIZMWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCN(CC2)C3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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